Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

Organic Synthesis Medicinal Chemistry Process Chemistry

Standard pyridine amines react poorly under electrophilic conditions, limiting synthetic routes. This Boc-protected nicotinate solves the compatibility issue. - **Core Advantage:** Masked amine allows selective ester or ring functionalization; mild TFA deprotection reveals NH2 on demand. - **Application:** Essential for nicotinic acid libraries, peptidomimetics, and SAR studies in drug discovery. - **Supply:** Defined purity (≥98%) as a stable solid, ready for immediate process development.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 280115-84-6
Cat. No. B3121136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((tert-butoxycarbonyl)amino)nicotinate
CAS280115-84-6
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)OC
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
InChIKeyNVOXRLPYLKOSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Boc-amino)nicotinate: Protected Amino-Nicotinate Intermediate


Methyl 4-((tert-butoxycarbonyl)amino)nicotinate is a functionalized pyridine derivative, characterized by a methyl ester at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position of the nicotinate ring . It is a solid at room temperature with a reported purity of up to 98% . This compound serves as a key intermediate in organic synthesis, particularly in the construction of more complex polyfunctional pyridines and as a building block in medicinal chemistry programs [1]. Its primary utility lies in the temporary protection of the amine group, which allows for selective reactions at other sites of the molecule before the amine is unmasked under acidic conditions.

Methyl 4-(Boc-amino)nicotinate vs. Free Amine: Why Protection Matters


The presence of the free amine in Methyl 4-aminonicotinate (CAS 16135-36-7) introduces significant reactivity that is incompatible with many common synthetic transformations, particularly those involving electrophilic or acidic conditions . This can lead to undesired side reactions, complex mixtures, and low yields. In contrast, the Boc-protected form, Methyl 4-((tert-butoxycarbonyl)amino)nicotinate, masks the nucleophilic amine, enabling orthogonal reactivity. This allows for the selective functionalization of the methyl ester or the pyridine ring without interference from the amine . Furthermore, the Boc group can be removed with high efficiency using mild acidic conditions, such as trifluoroacetic acid (TFA), at a later, more appropriate stage in the synthesis [1]. This on-demand deprotection is a critical advantage over the free amine, which would require harsher, less selective conditions to be temporarily deactivated.

Methyl 4-(Boc-amino)nicotinate: Comparative Evidence for Procurement


Synthetic Yield: Efficient Esterification Route

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate was synthesized from 4-(Boc-amino)pyridine-3-carboxylic acid with an 81% yield using (trimethylsilyl)diazomethane in methanol/hexanes [1]. This yield, while not directly compared to other Boc-protection methods for nicotinates in the same reference, provides a benchmark for the efficiency of this specific esterification route. In contrast, the synthesis of other Boc-protected aminonicotinates (e.g., tert-butyl esters) can require different, potentially lower-yielding routes, such as the LDA-mediated rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines, which was reported to give tert-butyl 4-(tert-butoxycarbonylamino)nicotinate in unspecified yield [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Orthogonal Reactivity: Protected vs. Unprotected Amine

The Boc group in Methyl 4-((tert-butoxycarbonyl)amino)nicotinate effectively masks the amine's nucleophilicity and basicity. This is a class-level inference based on well-established protecting group chemistry [1]. For example, the free amine, Methyl 4-aminonicotinate (CAS 16135-36-7), would readily participate in reactions with electrophiles, acids, or oxidizing agents, potentially leading to unwanted byproducts . The Boc-protected analog remains stable under these conditions, enabling selective reactions at the methyl ester (e.g., hydrolysis to the acid) or on the pyridine ring (e.g., halogenation, metal-catalyzed cross-coupling) without interference from the amine. The Boc group can be removed quantitatively with TFA to reveal the free amine when desired [2].

Organic Synthesis Protecting Group Chemistry Selectivity

Purity and Storage: High Purity and Ambient Stability

Commercially available Methyl 4-((tert-butoxycarbonyl)amino)nicotinate is offered with a purity of 98% and can be stored at room temperature as a solid . This compares favorably to other sensitive protected intermediates that may require refrigeration or special handling. For instance, some Boc-protected amino acids or highly reactive intermediates may degrade at room temperature or have lower commercial purities, impacting the reliability of synthetic outcomes . The high purity and simple storage conditions for this compound reduce logistical complexity and ensure consistent performance in subsequent reactions.

Procurement Quality Control Stability

Methyl 4-(Boc-amino)nicotinate: Primary Application Scenarios


Precursor to Nicotinic Acid Derivatives

This compound is a critical intermediate for preparing 4-aminonicotinic acid and its derivatives. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions, while the Boc-protected amine remains intact [1]. This allows for the creation of a library of nicotinic acid building blocks with diverse substitution patterns, which are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The high yield (81%) reported for its synthesis supports its utility in generating these building blocks efficiently [2].

Building Block for Polyfunctional Pyridines

As highlighted in the J. Org. Chem. paper, the compound's core structure is part of a broader class of rearranged N,N-di-tert-butoxycarbonylpyridin-4-amines that lead to polyfunctional pyridines [2]. Methyl 4-((tert-butoxycarbonyl)amino)nicotinate can serve as a starting material or a benchmark for developing novel, more complex pyridine-containing scaffolds. Its defined purity and stability make it a reliable starting point for exploring new chemical space in drug discovery programs targeting nicotinamide-based pharmacophores.

Intermediate in Peptidomimetic Synthesis

The orthogonal protection strategy, with a Boc-protected amine and a methyl ester, makes this compound suitable for solid-phase peptide synthesis (SPPS) or for constructing peptidomimetics [1]. The methyl ester can be used as a handle for coupling to a resin or for further transformations, while the Boc group can be removed on-demand with TFA to reveal the free amine for subsequent coupling steps [3]. This is a standard, high-value application for Boc-protected amino acid derivatives, and this specific nicotinate analog allows for the introduction of a pyridine ring into peptide backbones.

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